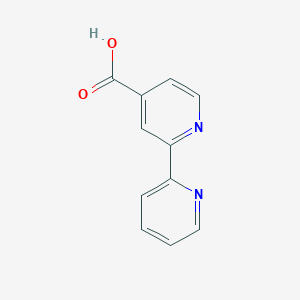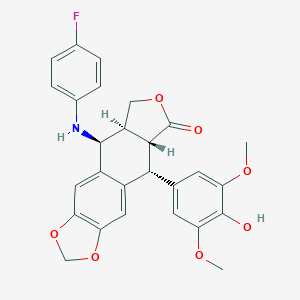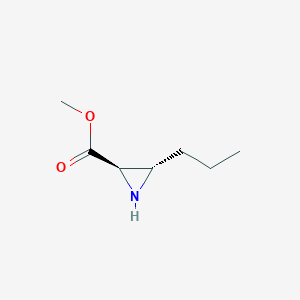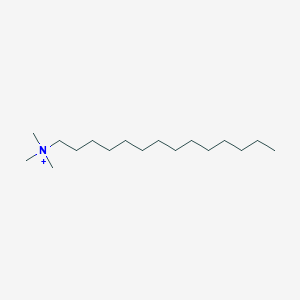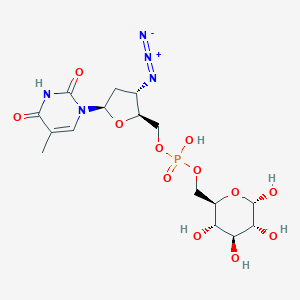
Fadtp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fadtp is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Fadtp stands for Fluorescent Adenosine Diphosphate Tracer Phosphate, which is a fluorescent analog of adenosine diphosphate (ADP). Fadtp is used to study the biochemical and physiological effects of ATP hydrolysis, which is an essential process in cellular metabolism.
Mechanism Of Action
Fadtp works by mimicking the structure of Fadtp, which is a substrate for ATP hydrolysis. Fadtp is hydrolyzed by ATPases, releasing a phosphate group and emitting a fluorescent signal. The rate of fluorescence emission is proportional to the rate of ATP hydrolysis, allowing real-time monitoring of the process.
Biochemical And Physiological Effects
Fadtp has several biochemical and physiological effects, including its ability to mimic Fadtp, which is an essential substrate for ATP hydrolysis. Fadtp can also be used to study the activity of ATPases, which are enzymes that catalyze the hydrolysis of ATP. Fadtp can be used to study the kinetics of ATP hydrolysis in different tissues and cells, providing insights into the regulation of cellular metabolism.
Advantages And Limitations For Lab Experiments
Fadtp has several advantages for lab experiments, including its ability to monitor ATP hydrolysis in real-time. Fadtp is also highly sensitive and can detect low levels of ATP hydrolysis. Fadtp is compatible with various experimental setups, including fluorescence microscopy and spectroscopy. However, Fadtp has some limitations, including its cost and the need for specialized equipment to detect fluorescence signals.
Future Directions
For Fadtp research include the development of new fluorescent analogs of Fadtp with improved properties, such as higher sensitivity and better compatibility with experimental setups. Fadtp can also be used to study the activity of ATPases in different tissues and cells, providing insights into the regulation of cellular metabolism. Fadtp can be used to screen for potential drug candidates that target ATPases, providing new avenues for therapeutic intervention in various diseases.
Synthesis Methods
Fadtp is synthesized by attaching a fluorescent dye to Fadtp. The fluorescent dye used is usually a coumarin derivative, which emits light when excited by a specific wavelength. The synthesis process involves several steps, including the protection of the Fadtp molecule, the attachment of the fluorescent dye, and the deprotection of the molecule. The final product is a fluorescent analog of Fadtp, which can be used to study ATP hydrolysis in real-time.
Scientific Research Applications
Fadtp has several scientific research applications, including the study of ATP hydrolysis in various cellular processes. Fadtp can be used to study the activity of enzymes involved in ATP hydrolysis, such as myosin, kinesin, and dynein. Fadtp can also be used to study the kinetics of ATP hydrolysis in different tissues and cells. Fadtp has been used to study the effects of drugs on ATP hydrolysis and to screen for potential drug candidates.
properties
CAS RN |
133101-34-5 |
|---|---|
Product Name |
Fadtp |
Molecular Formula |
C16H24N5O12P |
Molecular Weight |
509.36 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C16H24N5O12P/c1-6-3-21(16(27)18-14(6)25)10-2-7(19-20-17)8(32-10)4-30-34(28,29)31-5-9-11(22)12(23)13(24)15(26)33-9/h3,7-13,15,22-24,26H,2,4-5H2,1H3,(H,28,29)(H,18,25,27)/t7-,8+,9+,10+,11+,12-,13+,15-/m0/s1 |
InChI Key |
KBZGJHJIQVDVES-JSDFYWKGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O)O)O)O)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-] |
Other CAS RN |
133101-34-5 |
synonyms |
6-alpha-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-beta-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate, (beta)-isomer FADTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



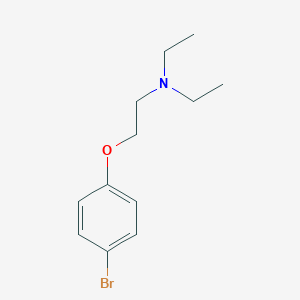
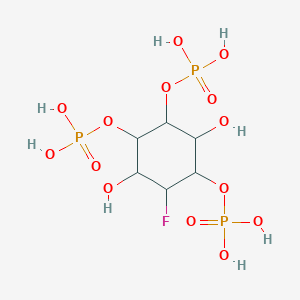

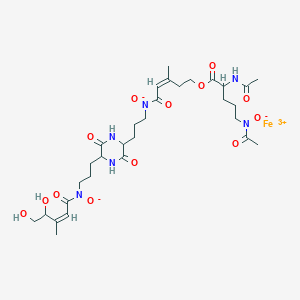
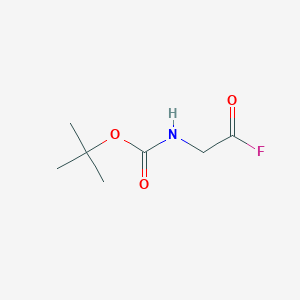

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
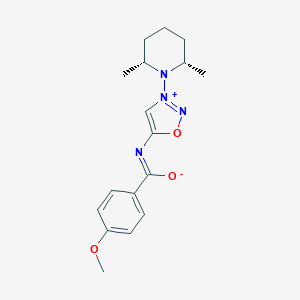
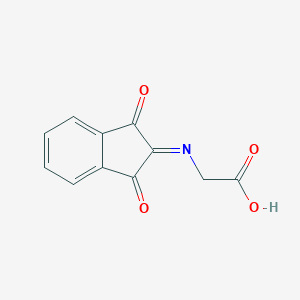
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
